N-[5-(ethoxymethyl)-1,3,4-thiadiazol-2-yl]-2-methoxy-4-(methylthio)benzamide
Overview
Description
N-[5-(ethoxymethyl)-1,3,4-thiadiazol-2-yl]-2-methoxy-4-(methylthio)benzamide is a useful research compound. Its molecular formula is C14H17N3O3S2 and its molecular weight is 339.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 339.07113376 g/mol and the complexity rating of the compound is 362. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Anticancer Properties
Research has identified a class of compounds, including those with thiadiazole scaffolds, showing promising anticancer activity. For example, a study on the microwave-assisted synthesis of novel Schiff's bases containing thiadiazole and benzamide groups revealed significant anticancer activity against several human cancer cell lines. These compounds exhibited promising GI50 values comparable to standard drugs, highlighting their potential as anticancer agents. Molecular docking studies suggested mechanisms of action, and ADMET predictions indicated good oral drug-like behavior (Tiwari et al., 2017).
Anti-Inflammatory and Analgesic Agents
Another study synthesized novel benzodifuranyl, 1,3,5-triazines, 1,3,5-oxadiazepines, and thiazolopyrimidines from visnaginone and khellinone. These compounds were found to possess significant anti-inflammatory and analgesic activities, with some showing high COX-2 selectivity and comparable or superior efficacy to standard drugs like sodium diclofenac (Abu‐Hashem et al., 2020).
Antimicrobial Activity
Thiadiazole derivatives have also been evaluated for their antimicrobial properties. For instance, imino-4-methoxyphenol thiazole-derived Schiff bases were synthesized and tested against various bacterial and fungal strains. These compounds showed moderate activity, indicating potential applications in developing new antimicrobial agents (Vinusha et al., 2015).
Supramolecular Gelators
Research into N-(thiazol-2-yl)benzamide derivatives has explored their application as supramolecular gelators. Specific derivatives demonstrated gelation behavior in ethanol/water and methanol/water mixtures, driven by non-covalent interactions such as π-π stacking and S⋯O interactions. This indicates potential applications in materials science for designing new gelation materials (Yadav & Ballabh, 2020).
Fluorescent Dyes
Thioamide derivatives have been used as building blocks in synthesizing fluorescent dyes with potential applications in materials science. For example, ethoxycarbonylpyrene and perylene thioamides were synthesized into dyes exhibiting fluorescence across a broad spectrum. These compounds show promising applications in developing new fluorescent materials (Witalewska et al., 2019).
Nematicidal Activity
In agricultural research, novel 1,2,4-oxadiazole derivatives with a 1,3,4-thiadiazole amide moiety have shown good nematicidal activity against Bursaphelenchus xylophilus. Some compounds outperformed commercial nematicides, indicating their potential as lead compounds for developing new nematicides (Liu et al., 2022).
Properties
IUPAC Name |
N-[5-(ethoxymethyl)-1,3,4-thiadiazol-2-yl]-2-methoxy-4-methylsulfanylbenzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O3S2/c1-4-20-8-12-16-17-14(22-12)15-13(18)10-6-5-9(21-3)7-11(10)19-2/h5-7H,4,8H2,1-3H3,(H,15,17,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BWMQDEXHZSLCEF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCC1=NN=C(S1)NC(=O)C2=C(C=C(C=C2)SC)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O3S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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